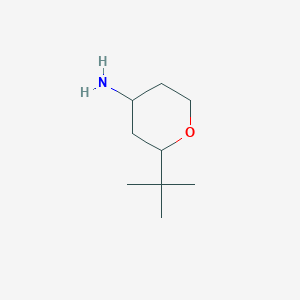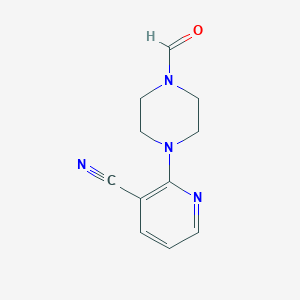
2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile
Overview
Description
“2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile” is a chemical compound with the molecular formula C11H12N4O and a molecular weight of 216.24 . It has a structure that includes a pyridine ring, a piperazine ring, and a nitrile group .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyridine ring, a piperazine ring, and a nitrile group . The IR spectrum and NMR spectrum provide detailed information about the functional groups present in the molecule .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its exact boiling point is not specified .Scientific Research Applications
Synthesis and Chemical Properties
- 2-(4-Formylpiperazin-1-yl)pyridine-3-carbonitrile and its derivatives are primarily used in the synthesis of various chemical compounds. For instance, 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was synthesized through a nucleophilic substitution reaction, indicating the versatility of the compound in chemical synthesis (Mishriky & Moustafa, 2013).
Biological Activity
- The compound and its derivatives are researched for their potential biological activities. A study on novel 4-Pyrrolidin-3-cyanopyridine derivatives showed that these compounds, synthesized from 2-(1,3-bis(pyrrolidin-1-yl)allylidene)malononitrile, exhibit significant antibacterial activity against a range of aerobic and anaerobic bacteria (Bogdanowicz et al., 2013).
Antimicrobial and Antituberculosis Activity
- Derivatives of 2-mercapto-4-(pyrrolidin-1-yl)pyridine, synthesized starting from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, were screened for bacteriostatic and antituberculosis activity. Some derivatives showed significant activity, demonstrating the compound's relevance in developing antimicrobial and antituberculosis agents (Miszke et al., 2008).
Potential in Drug Synthesis
- In the field of drug synthesis, 4-[5-(Pyridin-4-yl)-1H-1,2,4-triazol-3-yl]pyridine-2-carbonitrile (FYX-051) is a notable compound derived from similar structures. It is a potent inhibitor of xanthine oxidoreductase and has been suggested as a promising candidate for clinical treatment of hyperuricemia (Matsumoto et al., 2011).
Molecular Docking and In Vitro Screening
- The synthesis of a series of novel pyridine and fused pyridine derivatives, starting from related compounds, was followed by in silico molecular docking screenings. These compounds showed moderate to good binding energies on target proteins, indicating their potential in drug development and molecular biology studies (Flefel et al., 2018).
Future Directions
properties
IUPAC Name |
2-(4-formylpiperazin-1-yl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c12-8-10-2-1-3-13-11(10)15-6-4-14(9-16)5-7-15/h1-3,9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSNBQWSKTOKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)C2=C(C=CC=N2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-N,N-dimethylacetamide](/img/structure/B1443976.png)
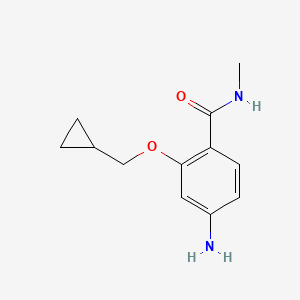

![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)
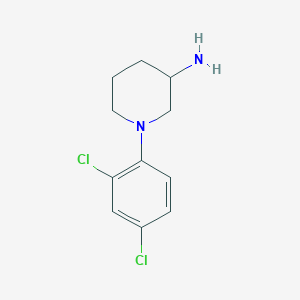
![1-[2-(Thiophen-3-yl)phenyl]ethan-1-amine](/img/structure/B1443986.png)
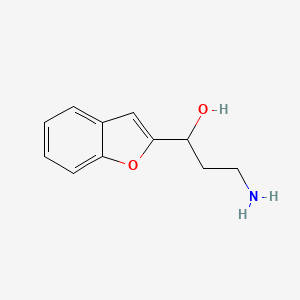
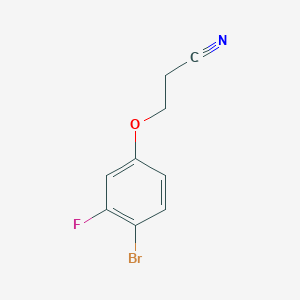
![1-Bromo-4-[(3-chlorophenyl)methoxy]-2-fluorobenzene](/img/structure/B1443990.png)
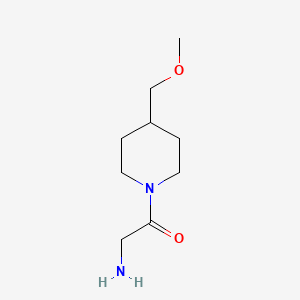
![3-[2-(3-Bromophenoxy)ethyl]thiophene](/img/structure/B1443992.png)
